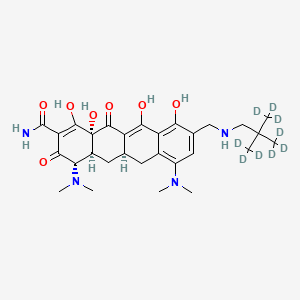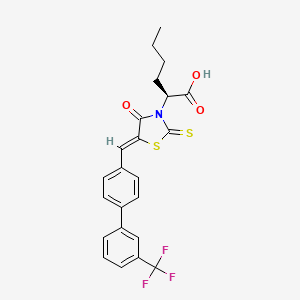
MptpB-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MptpB-IN-2 is a compound that has been identified as a potent and selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). This enzyme is a virulence factor for Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Inhibiting MptpB can impair the survival of the bacterium within host macrophages, making this compound a promising candidate for tuberculosis treatment .
Vorbereitungsmethoden
The synthesis of MptpB-IN-2 involves several steps, starting with the preparation of the carboxylic acid intermediate. One method involves the reaction of methyl 4-(3’-hydroxy-3-biphenyl)-5-phenylisoxazole-3-carboxylate with sodium hydroxide in methanol, followed by recrystallization to obtain the desired compound
Analyse Chemischer Reaktionen
MptpB-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
MptpB-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study the inhibition of protein tyrosine phosphatases. In biology, it helps researchers understand the role of MptpB in the survival and virulence of Mycobacterium tuberculosis. In medicine, this compound is being explored as a potential therapeutic agent for tuberculosis, especially in cases of multidrug-resistant strains .
Wirkmechanismus
The mechanism of action of MptpB-IN-2 involves the inhibition of MptpB by binding to its active site. This binding prevents the enzyme from dephosphorylating its substrates, thereby impairing the bacterium’s ability to survive within host macrophages. Molecular docking studies suggest that this compound binds to both the active site and a secondary binding pocket, which is a unique structural feature of MptpB .
Vergleich Mit ähnlichen Verbindungen
MptpB-IN-2 is unique compared to other similar compounds due to its high selectivity and potency against MptpB. Similar compounds include other isoxazole-based inhibitors and salicylate derivatives. this compound has shown superior efficacy in reducing the survival of Mycobacterium tuberculosis in infected macrophages .
Eigenschaften
Molekularformel |
C23H20F3NO3S2 |
|---|---|
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
(2S)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[[4-[3-(trifluoromethyl)phenyl]phenyl]methylidene]-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C23H20F3NO3S2/c1-2-3-7-18(21(29)30)27-20(28)19(32-22(27)31)12-14-8-10-15(11-9-14)16-5-4-6-17(13-16)23(24,25)26/h4-6,8-13,18H,2-3,7H2,1H3,(H,29,30)/b19-12-/t18-/m0/s1 |
InChI-Schlüssel |
KQGZFTXNBJGMTQ-IZILLXMLSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)/SC1=S |
Kanonische SMILES |
CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


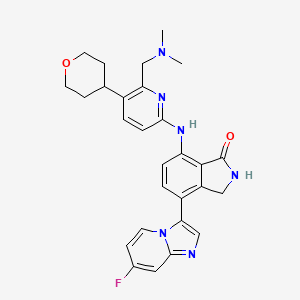

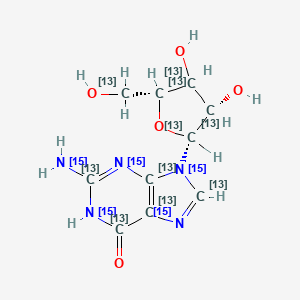
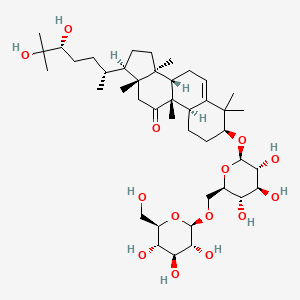
![N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B12378000.png)
![2-[4-[2-[[(5S)-5-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12378005.png)
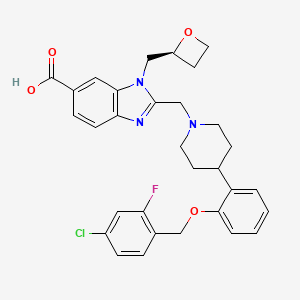



![6-[2-(cyclopropylamino)-6-(2,4-dichlorophenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl]-N-hydroxyhexanamide](/img/structure/B12378031.png)

